molecular formula C13H20ClNO2 B271620 N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine

Cat. No. B271620
M. Wt: 257.75 g/mol
InChI Key: OXLGDDFFPLDZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has gained significant attention in recent years due to its potential application in scientific research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is believed to be responsible for its antidepressant effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. It has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that is involved in the regulation of gene expression. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it an ideal compound for studying the role of serotonin in various physiological and pathological conditions. However, one of the major limitations of using this compound is its relatively low potency compared to other N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine.

Future Directions

There are several future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine. One of the major areas of research is the development of new antidepressant drugs based on this compound. Another area of research is the study of its potential application in the treatment of other psychiatric and neurological disorders such as anxiety, obsessive-compulsive disorder, and Alzheimer's disease. Additionally, there is a need for further studies to explore the underlying mechanisms of action of this compound and its potential side effects.
Conclusion:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine is a promising compound with potential application in scientific research. Its selective serotonin reuptake inhibition makes it an ideal compound for studying the role of serotonin in various physiological and pathological conditions. However, further research is needed to explore its potential application in the treatment of other psychiatric and neurological disorders and to understand its underlying mechanisms of action.

Synthesis Methods

The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine involves the reaction between 5-chloro-2-ethoxy-3-methoxybenzaldehyde and propylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine has been extensively studied for its potential application in scientific research. One of the major areas of research is the development of new antidepressant drugs. This compound has shown promising results in preclinical studies, and it is believed that it may have a better safety profile than traditional antidepressants.

properties

Product Name

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C13H20ClNO2/c1-4-6-15-9-10-7-11(14)8-12(16-3)13(10)17-5-2/h7-8,15H,4-6,9H2,1-3H3

InChI Key

OXLGDDFFPLDZBT-UHFFFAOYSA-N

SMILES

CCCNCC1=CC(=CC(=C1OCC)OC)Cl

Canonical SMILES

CCCNCC1=C(C(=CC(=C1)Cl)OC)OCC

Origin of Product

United States

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